

4-(Trifluoromethylthio)phenylacetic acid CAS number and identifiers

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenylacetic acid

Cat. No.: B1586765

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An In-depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic Acid

Introduction

4-(Trifluoromethylthio)phenylacetic acid is a specialized organic compound of significant interest to the fields of medicinal chemistry, drug development, and agrochemical synthesis. As a derivative of phenylacetic acid, a molecule with its own diverse biological roles and applications, the introduction of a trifluoromethylthio (-SCF₃) group at the para position of the phenyl ring imparts unique and highly desirable properties.^[1] The -SCF₃ group is a powerful modulator of physicochemical and biological characteristics, known to enhance lipophilicity, metabolic stability, and cell membrane permeability of parent molecules.^[1] This guide provides a comprehensive technical overview of **4-(Trifluoromethylthio)phenylacetic acid**, covering its core identifiers, physicochemical properties, synthesis, applications, and safety protocols, designed for researchers and development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. **4-(Trifluoromethylthio)phenylacetic acid** is cataloged under several identifiers across chemical databases and suppliers.

Core Identifiers

Identifier	Value	Source(s)
CAS Number	243977-23-3	[2] [3] [4]
IUPAC Name	2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid	[3]
Molecular Formula	C ₉ H ₇ F ₃ O ₂ S	[2] [3] [4]
Molecular Weight	236.21 g/mol	[2] [4]
Canonical SMILES	<chem>C1=CC(=CC=C1CC(=O)O)SC(F)(F)F</chem>	[3]
InChI Key	BFDKCZMYQOSTJG-UHFFFAOYSA-N	[3]
MDL Number	MFCD00236351	[2]
PubChem CID	2777902	[5]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and behavior in experimental settings. The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	White to off-white solid	[4]
Melting Point	114-118 °C	[4]
Boiling Point	252.2 ± 40.0 °C (Predicted)	[4]
Density	1.44 ± 0.1 g/cm ³ (Predicted)	[4]
pKa	4.05 ± 0.10 (Predicted)	[4]
Purity	Typically available at ≥97% or ≥98%	[2] [3]

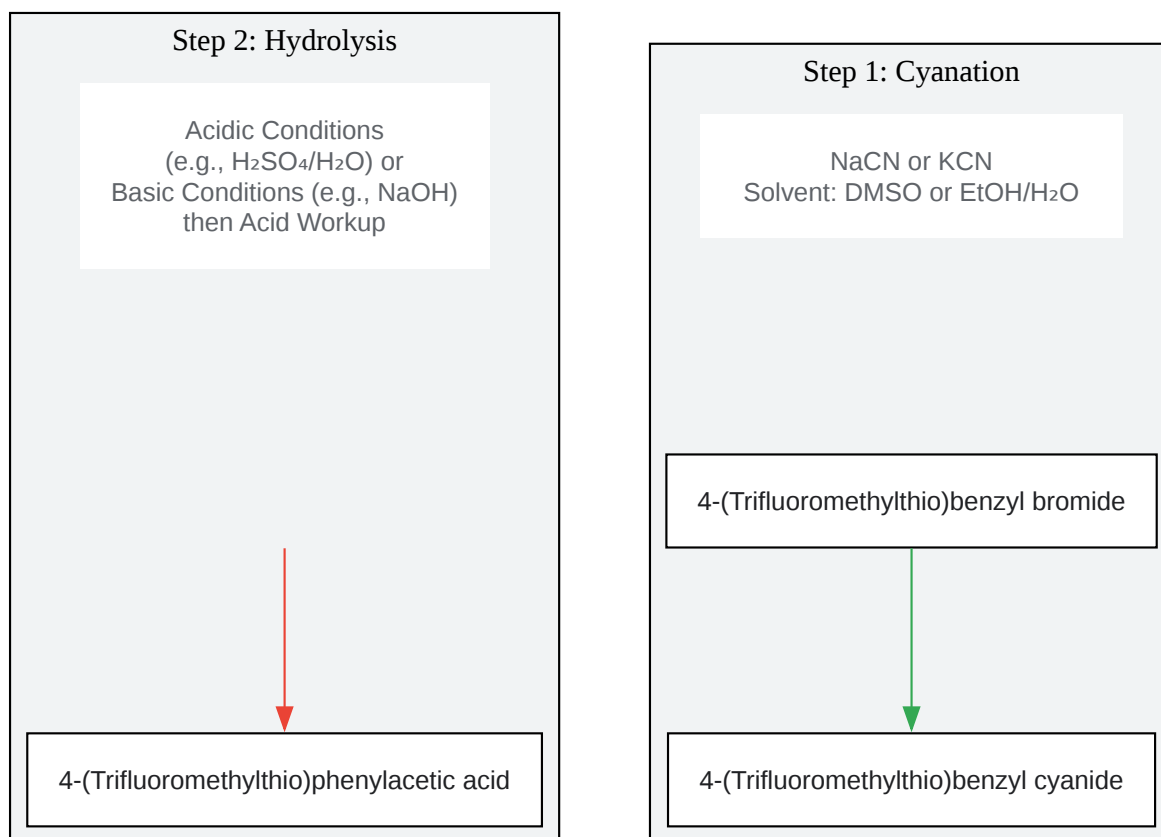
Synthesis and Chemical Reactivity

The synthesis of substituted phenylacetic acids often involves multi-step pathways. While specific proprietary methods may vary, a general and logical synthetic route can be constructed based on established organic chemistry principles, such as the hydrolysis of a corresponding benzyl cyanide or cross-coupling reactions.

A common strategy for preparing phenylacetic acids is the hydrolysis of benzyl cyanides.^[6] For the target molecule, this would involve the synthesis of 4-(trifluoromethylthio)benzyl cyanide as a key intermediate.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from the commercially available 4-(Trifluoromethylthio)benzyl bromide.



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Caption: A representative synthetic pathway for **4-(Trifluoromethylthio)phenylacetic acid**.

Causality in Synthesis:

- **Cyanation:** The first step involves a nucleophilic substitution where the cyanide ion (CN^-) displaces the bromide from the benzylic position. This is a standard and efficient method for creating the carbon-carbon bond necessary for the eventual carboxylic acid group.
- **Hydrolysis:** The nitrile group ($-\text{C}\equiv\text{N}$) of the benzyl cyanide intermediate is then hydrolyzed under either strong acidic or basic conditions. This reaction breaks the triple bond, converting the nitrile into a carboxylic acid ($-\text{COOH}$) and liberating ammonia or an ammonium salt, yielding the final product.^[6]

Applications in Research and Drug Development

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.^[7] The trifluoromethylthio ($-\text{SCF}_3$) group, in particular, is valued for its unique electronic and steric properties.

- **Modulation of Lipophilicity:** The $-\text{SCF}_3$ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability.^[1]
- **Metabolic Stability:** This functional group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl or methoxy group) with the more robust $-\text{SCF}_3$ group, the half-life of a drug candidate can be extended.^[1]
- **Receptor Binding Affinity:** The strong electron-withdrawing nature of the $-\text{SCF}_3$ group can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to improved binding affinity and potency.^[1]

As a building block, **4-(Trifluoromethylthio)phenylacetic acid** provides a scaffold that combines the phenylacetic acid moiety—found in various therapeutic agents like non-steroidal anti-inflammatory drugs (NSAIDs)—with the benefits of the $-\text{SCF}_3$ group.^{[8][9]} It is therefore a valuable intermediate for synthesizing novel drug candidates in areas such as inflammation, oncology, and infectious diseases.^{[1][10]}

Spectroscopic Data

Structural confirmation of **4-(Trifluoromethylthio)phenylacetic acid** is typically achieved through standard spectroscopic methods. Publicly accessible databases and chemical suppliers often provide reference spectra.

- Nuclear Magnetic Resonance (NMR): Both ^1H NMR and ^{13}C NMR data are available for this compound, allowing for the unambiguous assignment of protons and carbons in the structure.[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[\[11\]](#)
[\[12\]](#)
- Mass Spectrometry (MS): Mass spectrometry data provides the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[\[11\]](#)

Safety, Handling, and Storage

Proper handling and storage are essential when working with any laboratory chemical. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and Precautionary Measures

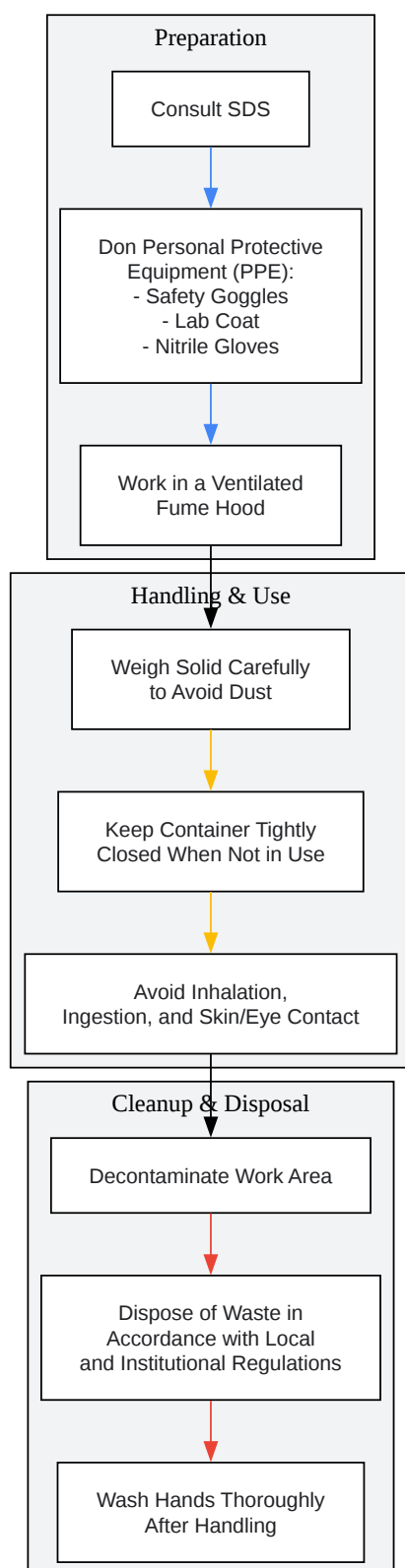
Based on GHS classifications, this compound is considered an irritant.[\[4\]](#)[\[5\]](#)

Hazard Class	Hazard Statement	Source(s)
Skin Irritation	H315: Causes skin irritation	[13] [14]
Eye Irritation	H319: Causes serious eye irritation	[13] [14]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[13] [14]

Precautionary Category	Statement Code	Statement Text	Source(s)
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[13] [14] [15]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[13] [15]	
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[13] [15]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13] [15]	
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.	[14] [15]
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.	[14] [15]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling **4-(Trifluoromethylthio)phenylacetic acid** in a laboratory setting.



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Caption: Standard laboratory workflow for handling chemical irritants.

Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][14][15] Some suppliers recommend storage at 2-8°C under a nitrogen atmosphere to ensure long-term stability.[4]

Conclusion

4-(Trifluoromethylthio)phenylacetic acid is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a phenylacetic acid core and a trifluoromethylthio group offers a strategic advantage for modulating the properties of lead compounds. A thorough understanding of its chemical identifiers, physical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

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